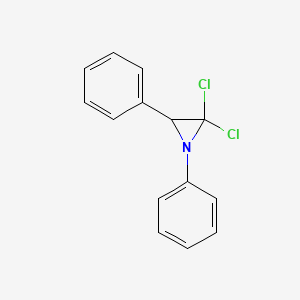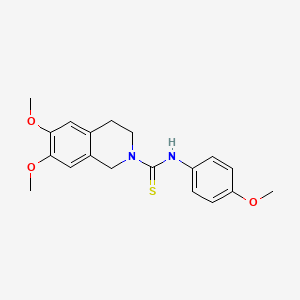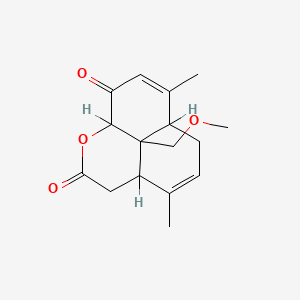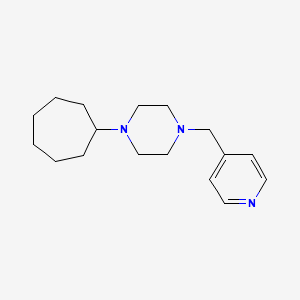![molecular formula C9H16O B14164932 7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol CAS No. 3588-22-5](/img/structure/B14164932.png)
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol is an organic compound with the molecular formula C₉H₁₆O and a molecular weight of 140.2227 g/mol . It is a bicyclic alcohol, characterized by its unique structure which includes a bicyclo[2.2.1]heptane framework with two methyl groups at the 7-position and a hydroxyl group at the 2-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol typically involves the Diels-Alder reaction, followed by reduction. One common route is the reaction of isoprene with maleic anhydride to form the bicyclic anhydride, which is then reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation and recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), Pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H₂), Palladium catalyst
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: 7,7-Dimethyl-bicyclo[2.2.1]heptan-2-one
Reduction: 7,7-Dimethyl-bicyclo[2.2.1]heptane
Substitution: 7,7-Dimethyl-bicyclo[2.2.1]heptan-2-yl chloride
Aplicaciones Científicas De Investigación
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s bicyclic structure allows it to fit into specific receptor sites, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Similar structure but lacks the two methyl groups at the 7-position.
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the two methyl groups at the 7-position enhances its stability and reactivity compared to its unsubstituted counterpart .
Propiedades
Número CAS |
3588-22-5 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
7,7-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H16O/c1-9(2)6-3-4-7(9)8(10)5-6/h6-8,10H,3-5H2,1-2H3 |
Clave InChI |
DELDHDFPNUZDOP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1C(C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B14164858.png)
![2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14164871.png)
![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)

![3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14164899.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B14164906.png)
![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)


![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)

![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
